5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a triazatricyclo framework
Scientific Research Applications
5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Mechanism of Action
The mechanism of action of 5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-morpholin-4-ylsulfonyl-1,2,3-thiadiazole-4-amidines: This compound shares the morpholine and sulfonyl groups but has a different core structure.
Morpholin-4-yl-1,3,5-triazine derivatives: These compounds also contain the morpholine ring but differ in their overall framework.
Uniqueness
5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its triazatricyclo framework, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-15-12-11-18(24(21,22)17-7-9-23-10-8-17)6-4-13(12)16-14-3-1-2-5-19(14)15/h1-3,5H,4,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPIQDAFWMEEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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